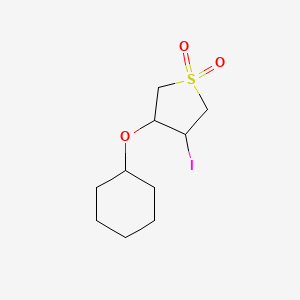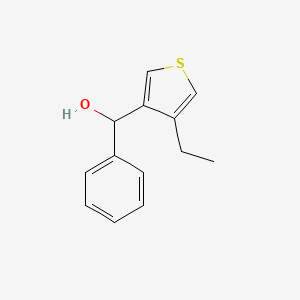
2-(Cyclopropylmethoxy)pyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . This compound is a pyridine derivative, characterized by the presence of a cyclopropylmethoxy group attached to the pyridine ring at the 2-position and two amino groups at the 3 and 4 positions. It is a high-purity chemical compound often used in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 2-(Cyclopropylmethoxy)pyridine-3,4-diamine, typically involves the reaction of aldehydes or ketones with ammonia in the presence of a catalyst. The Chichibabin synthesis is a well-known method for producing pyridine derivatives . This reaction is carried out in the gas phase on a solid acid catalyst, such as silica-alumina.
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve the use of shape-selective catalysts like ZSM-5 zeolite . These catalysts enable the efficient synthesis of pyridine bases by facilitating the reaction of acetylene and hydrogen cyanide or other suitable precursors.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups at the 3 and 4 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-(Cyclopropylmethoxy)pyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine-3,4-diamine involves its interaction with specific molecular targets. For example, similar compounds like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism can be extrapolated to this compound, suggesting it may have similar effects on ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A compound with similar structural features, used in the treatment of rare muscle diseases.
Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities.
Pyridine Compounds: Pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
2-(Cyclopropylmethoxy)pyridine-3,4-diamine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives. This structural feature may enhance its stability and specificity in various applications .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3,4-diamine |
InChI |
InChI=1S/C9H13N3O/c10-7-3-4-12-9(8(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H2,10,12) |
InChI Key |
WYBDDKYZANSYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-5-oxopentanoic acid](/img/structure/B13082863.png)



![2-(Methylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13082881.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13082894.png)



